

# Solubility and stability of (2-chloropyridin-4-yl)methanol

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## Compound of Interest

Compound Name: (2-Chloropyridin-4-yl)methanol

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An In-depth Technical Guide on the Solubility and Stability of **(2-chloropyridin-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(2-chloropyridin-4-yl)methanol** is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is crucial for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, solubility, and stability of **(2-chloropyridin-4-yl)methanol**. Due to the limited availability of specific quantitative data in the public domain, this guide also presents detailed experimental protocols for determining these key parameters, based on established scientific principles and regulatory guidelines.

## Physicochemical Properties of (2-chloropyridin-4-yl)methanol

A summary of the known physicochemical properties of **(2-chloropyridin-4-yl)methanol** is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of **(2-chloropyridin-4-yl)methanol**

Property	Value	Reference(s)
IUPAC Name	(2-chloropyridin-4-yl)methanol	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2-Chloro-4-(hydroxymethyl)pyridine	<a href="#">[3]</a>
CAS Number	100704-10-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	143.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to pale yellow solid	<a href="#">[1]</a>
Melting Point	59-64 °C	<a href="#">[3]</a>
Purity	≥97%	<a href="#">[3]</a>
SMILES String	OCc1ccnc(Cl)c1	<a href="#">[3]</a>
InChI Key	UDDVPFLXGOBESH-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Solubility Profile

Quantitative solubility data for **(2-chloropyridin-4-yl)methanol** in common solvents is not readily available in the published literature. However, based on its chemical structure, a qualitative assessment of its solubility can be made. The presence of a polar hydroxymethyl group suggests potential solubility in polar protic solvents such as water, ethanol, and methanol through hydrogen bonding. The chloropyridine ring, while containing a polar C-Cl bond and a nitrogen atom, also possesses aromatic character, which may contribute to solubility in some organic solvents.

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following section outlines a detailed protocol for the determination of the solubility of **(2-chloropyridin-4-yl)methanol**.

## Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Objective: To determine the equilibrium solubility of **(2-chloropyridin-4-yl)methanol** in various solvents at a controlled temperature.

Materials:

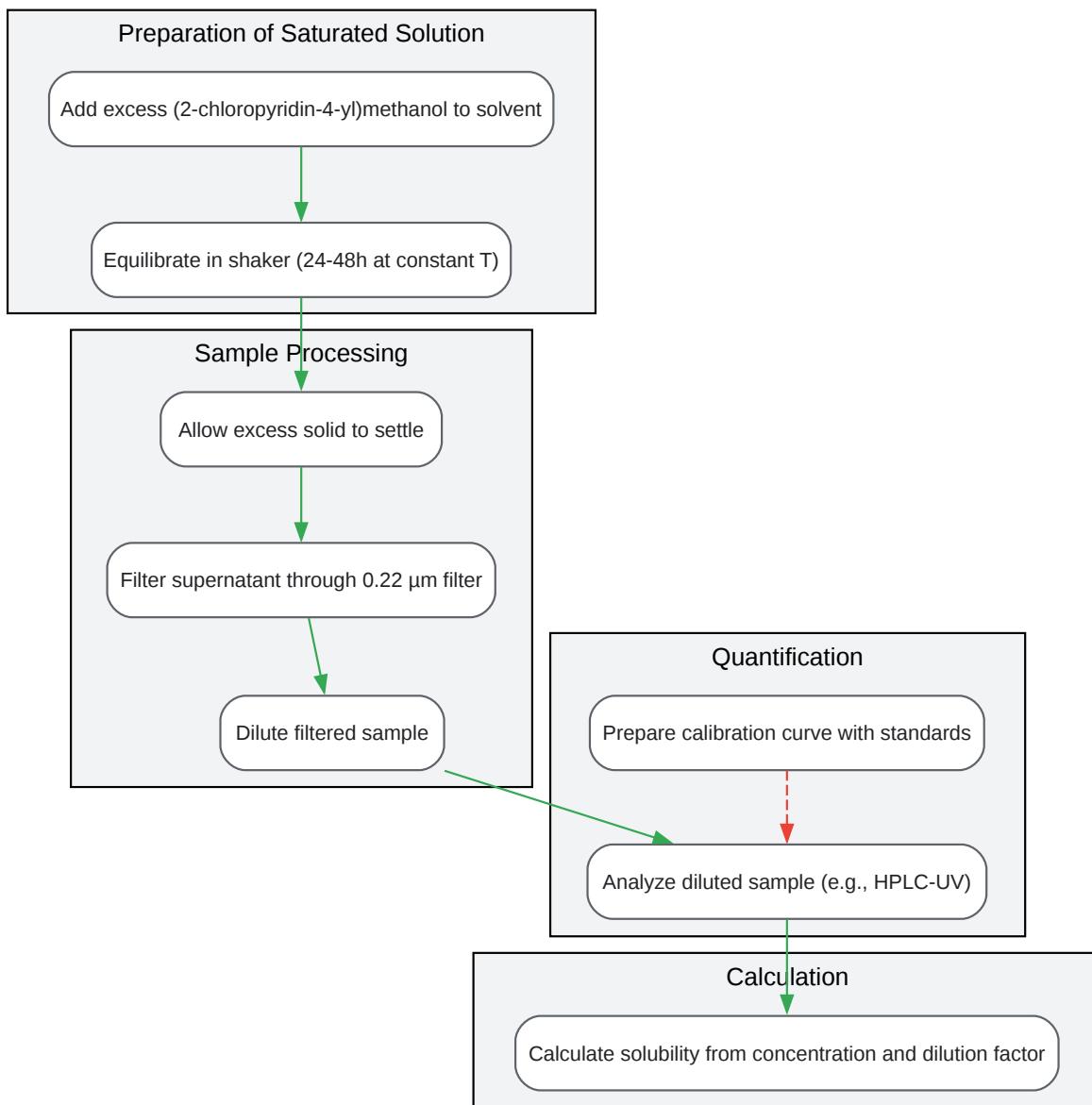
- **(2-chloropyridin-4-yl)methanol**
- Selected solvents (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
- Volumetric flasks and pipettes
- Scintillation vials or sealed flasks
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **(2-chloropyridin-4-yl)methanol** to a known volume of the selected solvent in a sealed vial. The excess solid should be visible to ensure that saturation is reached.
  - Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Sample Preparation for Analysis:
  - After equilibration, allow the vials to stand to let the excess solid settle.
  - Carefully withdraw a sample of the supernatant using a pipette.
  - Filter the sample through a syringe filter to remove any undissolved solid.
  - Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
  - Prepare a calibration curve using standard solutions of **(2-chloropyridin-4-yl)methanol** of known concentrations.
  - Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.
- Calculation of Solubility:
  - Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

## Experimental Workflow for Solubility Determination

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Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of (2-chloropyridin-4-yl)methanol.

## Stability Profile

The stability of **(2-chloropyridin-4-yl)methanol** is a critical parameter that influences its storage, handling, and use in various applications. Stability studies are essential to identify potential degradation products and establish appropriate storage conditions. While specific stability data for this compound is scarce, its potential degradation pathways can be inferred from the known chemistry of related chloropyridine compounds.

## Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to elucidate the degradation pathways and to develop stability-indicating analytical methods.<sup>[4]</sup> The typical stress conditions include hydrolysis, oxidation, heat, and light.<sup>[5]</sup>

### 3.1.1. Hydrolytic Stability

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by acid or base.<sup>[6][7]</sup> The hydrolysis of the chloro group would lead to the formation of 2-hydroxy-4-(hydroxymethyl)pyridine. The rate of hydrolysis is expected to be dependent on pH and temperature.<sup>[6]</sup>

### 3.1.2. Oxidative Stability

The pyridine ring is generally resistant to oxidation. However, the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. Strong oxidizing agents could potentially lead to the formation of 2-chloro-4-formylpyridine and subsequently 2-chloro-4-carboxypyridine.

### 3.1.3. Thermal Stability

The pyridine ring itself is thermally stable.<sup>[8][9]</sup> However, the C-Cl bond and the C-O bond of the hydroxymethyl group are potential sites for thermal decomposition at elevated temperatures. Decomposition may involve dehalogenation or reactions of the hydroxymethyl group.

### 3.1.4. Photostability

Substituted pyridines can be susceptible to photodegradation.[\[10\]](#) Irradiation with UV light could potentially lead to the cleavage of the C-Cl bond, forming a pyridinyl radical, which could then undergo further reactions. Another possibility is the photo-oxidation of the hydroxymethyl group.

## Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on **(2-chloropyridin-4-yl)methanol**.

**Objective:** To investigate the degradation of **(2-chloropyridin-4-yl)methanol** under various stress conditions and to identify the major degradation products.

### Materials:

- **(2-chloropyridin-4-yl)methanol**
- Hydrochloric acid (e.g., 0.1 M, 1 M)
- Sodium hydroxide (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (e.g., 3%, 30%)
- Water bath or oven for thermal stress
- Photostability chamber with controlled light and UV exposure
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for analysis and identification of degradation products.

### Procedure:

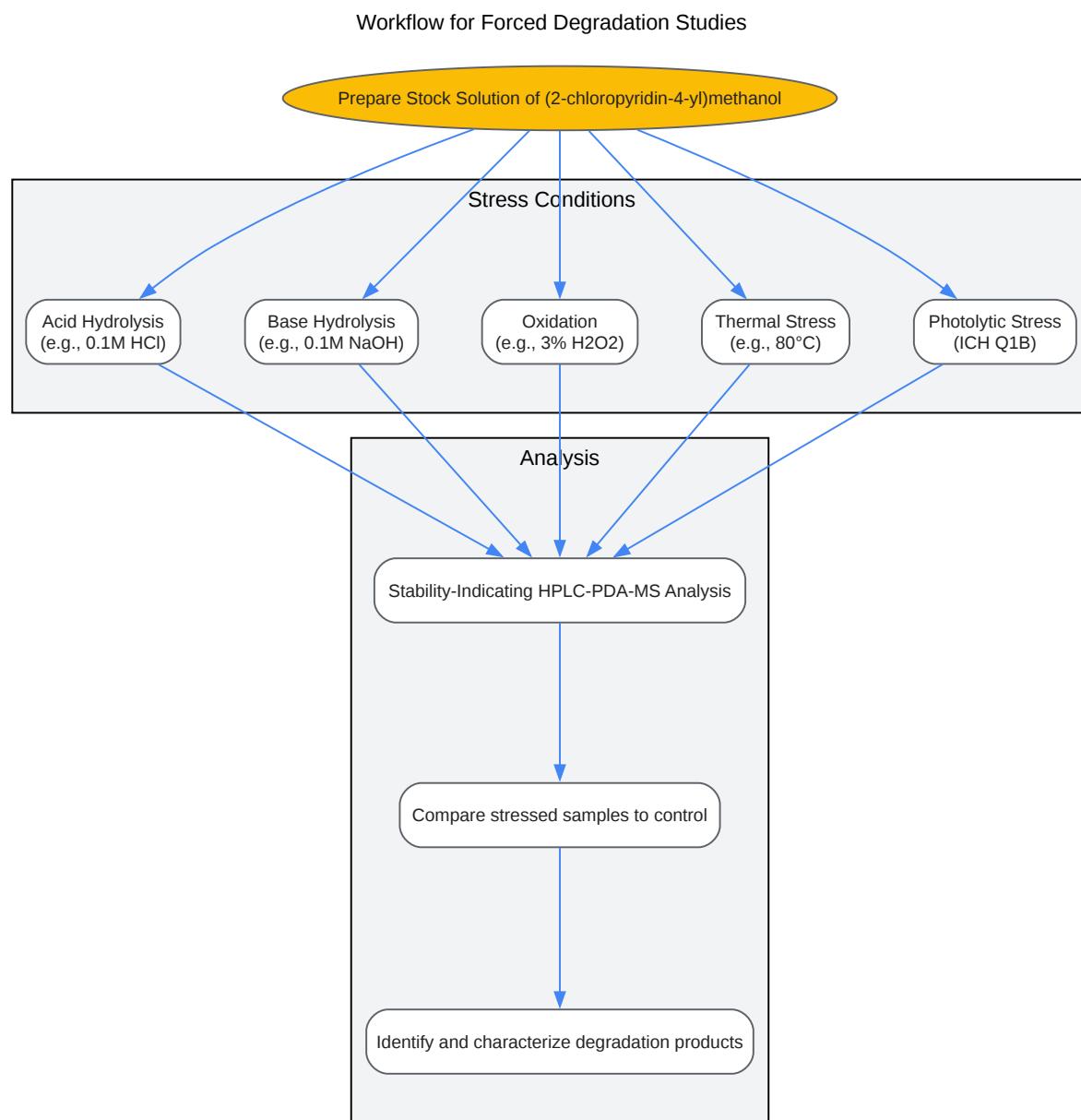
- Preparation of Stock Solution: Prepare a stock solution of **(2-chloropyridin-4-yl)methanol** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis:

- Mix an aliquot of the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl).
- Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period.
- Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.

- Base Hydrolysis:
  - Mix an aliquot of the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH).
  - Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.
- Oxidative Degradation:
  - Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%).
  - Keep the solution at room temperature for a defined period.
  - Withdraw samples at various time points and dilute for analysis.
- Thermal Degradation:
  - Expose a solid sample of **(2-chloropyridin-4-yl)methanol** to dry heat in an oven at a specific temperature (e.g., 80 °C) for a defined period.
  - Also, expose a solution of the compound to the same thermal stress.
  - At the end of the exposure period, dissolve the solid sample or dilute the solution for analysis.
- Photodegradation:

- Expose a solid sample and a solution of **(2-chloropyridin-4-yl)methanol** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- A control sample should be protected from light.
- Analyze the exposed and control samples.

- Analysis:
  - Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method.
  - The HPLC method should be capable of separating the parent compound from all degradation products.
  - Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products to aid in structure elucidation.



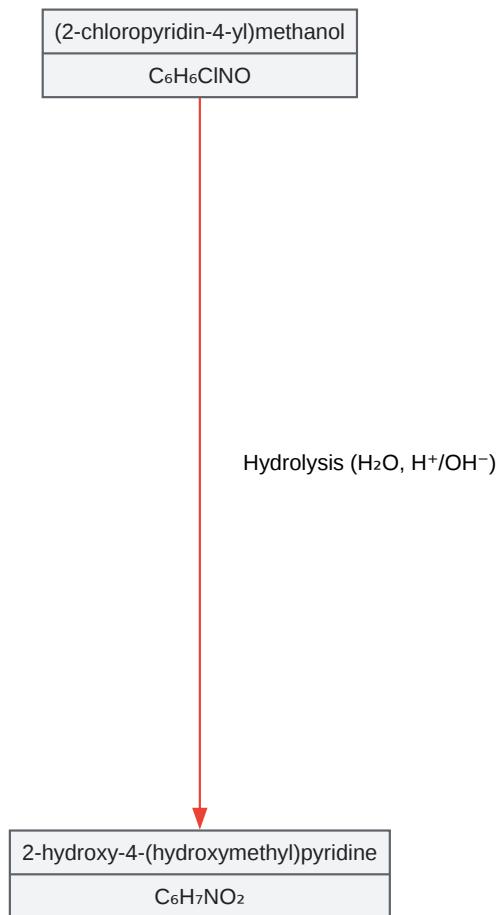
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Caption: A schematic representation of the workflow for conducting forced degradation studies on **(2-chloropyridin-4-yl)methanol**.

## Potential Degradation Pathway

Based on the known reactivity of similar compounds, a potential degradation pathway for **(2-chloropyridin-4-yl)methanol** under hydrolytic conditions is proposed in the following diagram. The primary degradation product is likely to be 2-hydroxy-4-(hydroxymethyl)pyridine.

Hypothetical Hydrolytic Degradation Pathway



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Caption: A proposed hydrolytic degradation pathway for **(2-chloropyridin-4-yl)methanol**.

## Conclusion

This technical guide has summarized the available physicochemical information for **(2-chloropyridin-4-yl)methanol** and has provided detailed experimental protocols for the determination of its solubility and stability. While specific quantitative data is lacking in the public domain, the provided methodologies and theoretical considerations offer a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. The successful application of these protocols will enable a better understanding of the compound's behavior, facilitating its use in synthesis, formulation, and other research and development activities.

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